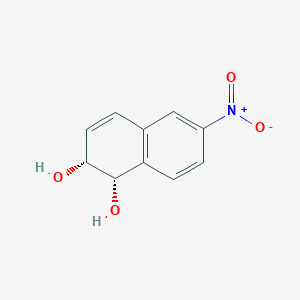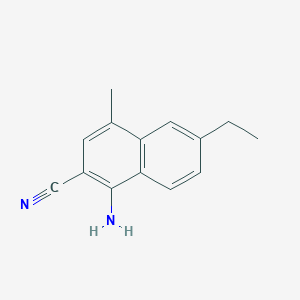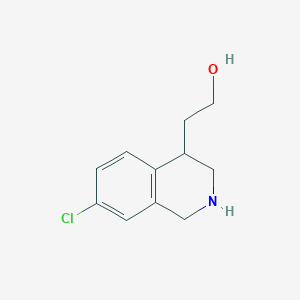
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system that is partially saturated, with hydroxyl groups at the 6 and 7 positions and a propyl group at the 1 position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of quinoline in the presence of a catalyst such as palladium on carbon (Pd/C) can yield tetrahydroquinoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired product. Catalysts such as Raney nickel or platinum can also be employed to facilitate the hydrogenation process .
化学反应分析
Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like chromium trioxide (CrO3) or manganese dioxide (MnO2).
Reduction: The compound can be further reduced to form fully saturated derivatives using hydrogenation techniques.
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), manganese dioxide (MnO2)
Reduction: Hydrogen gas (H2) with catalysts like Pd/C, Raney nickel
Substitution: Alkyl halides, aryl halides under basic conditions
Major Products:
Oxidation: Quinones
Reduction: Fully saturated tetrahydroquinoline derivatives
Substitution: Various alkyl or aryl substituted tetrahydroquinolines
科学研究应用
1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups at the 6 and 7 positions can participate in hydrogen bonding and other interactions with biological molecules. This compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the propyl group and hydroxyl groups at the 6 and 7 positions.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a propyl group and lacks the hydroxyl groups.
2-Phenyl-1,2,3,4-tetrahydroquinoline: Contains a phenyl group at the 2 position instead of a propyl group at the 1 position
Uniqueness: 1-Propyl-1,2,3,4-tetrahydroquinoline-6,7-diol is unique due to the presence of both the propyl group and the hydroxyl groups at the 6 and 7 positions. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-propyl-3,4-dihydro-2H-quinoline-6,7-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-5-13-6-3-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |
InChI 键 |
OVVPKOGWOWNLHB-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC2=CC(=C(C=C21)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















